4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure, which includes a pyridine ring fused with a naphthylmethylene group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 2-naphthaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethylene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the naphthylmethylene group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-naphthalen-2-ylmethylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-13-9-14(2)22(19(23)18(13)11-20)21-12-15-7-8-16-5-3-4-6-17(16)10-15/h3-10,12H,1-2H3/b21-12+ |
InChI Key |
BBNWZROEVRXJEH-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC3=CC=CC=C3C=C2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC3=CC=CC=C3C=C2)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC3=CC=CC=C3C=C2)C#N)C |
Origin of Product |
United States |
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